molecular formula C21H24ClN3O4S2 B320363 2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide

2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide

Cat. No.: B320363
M. Wt: 482 g/mol
InChI Key: MZPMSQKDPVOZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a cyclohexylsulfamoyl group, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-(cyclohexylsulfamoyl)aniline to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A plant growth regulator with a simpler structure.

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with structural similarities.

Uniqueness

2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from simpler phenoxy derivatives .

Properties

Molecular Formula

C21H24ClN3O4S2

Molecular Weight

482 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C21H24ClN3O4S2/c22-18-8-4-5-9-19(18)29-14-20(26)24-21(30)23-15-10-12-17(13-11-15)31(27,28)25-16-6-2-1-3-7-16/h4-5,8-13,16,25H,1-3,6-7,14H2,(H2,23,24,26,30)

InChI Key

MZPMSQKDPVOZHN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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